4-(4H-1,2,4-Triazol-4-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
57634-67-0 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-yl)morpholine |
InChI |
InChI=1S/C6H10N4O/c1-3-11-4-2-9(1)10-5-7-8-6-10/h5-6H,1-4H2 |
InChI Key |
IHQOUXBCYBOOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N2C=NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 4h 1,2,4 Triazol 4 Yl Morpholine and Its Derivatives
Classical Approaches to 4-(4H-1,2,4-Triazol-4-yl)morpholine Synthesis
The classical synthesis of this compound and its derivatives often involves multi-step reaction sequences. A common approach begins with the reaction of morpholine (B109124) with ethyl chloroacetate, catalyzed by triethylamine (B128534) in benzene (B151609), to yield morpholin-N-ethyl acetate. uobaghdad.edu.iqresearchgate.net This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to form morpholin-N-ethyl acetohydrazide. uobaghdad.edu.iqresearchgate.net Subsequent reaction with ammonium (B1175870) thiocyanate (B1210189) and concentrated hydrochloric acid in ethanol produces morpholin-N-aceto semithiocarbazide. uobaghdad.edu.iqresearchgate.net The cyclization of this semithiocarbazide derivative using sodium hydroxide (B78521), followed by acidification with hydrochloric acid, affords a 1,2,4-triazole-3-thiol derivative. uobaghdad.edu.iqresearchgate.net
Another classical route involves the condensation of 4-amino-4H-1,2,4-triazole with various aldehydes or ketones. researchgate.net For instance, reacting 4-amino-4H-1,2,4-triazole with substituted benzaldehydes or acetophenones can yield the corresponding Schiff bases. researchgate.net These reactions are typically carried out by refluxing the reactants in a suitable solvent like ethanol, sometimes with a catalytic amount of glacial acetic acid. chemmethod.com
The Mannich reaction represents another classical method for derivatizing the 1,2,4-triazole (B32235) core. This involves the reaction of a compound containing an active hydrogen atom (like a 1,2,4-triazole-3-thiol) with formaldehyde (B43269) and a secondary amine, such as morpholine, in a solvent like dimethylformamide (DMF). uobaghdad.edu.iqtandfonline.com
Modern and Sustainable Synthetic Pathways for this compound
In recent years, the focus of synthetic chemistry has shifted towards more sustainable and efficient methodologies, a trend that is also reflected in the synthesis of this compound and its derivatives. nih.govrsc.org These modern approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous materials. youtube.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of triazole compounds. nih.govyoutube.com This includes the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times and improve yields. ujmm.org.uaorganic-chemistry.org For example, the synthesis of a derivative, 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, was optimized under microwave conditions, achieving a 97% yield in just 30 minutes at 600W. ujmm.org.ua
The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol, is another key aspect of green chemistry in this context. organic-chemistry.orgresearchgate.net One-pot synthesis and multicomponent reactions are also favored as they reduce the number of steps and purification procedures, thereby minimizing waste. isres.org For instance, a one-pot, copper-catalyzed method has been developed for producing 1,2,4-triazole derivatives. isres.org
Catalytic Strategies for Enhanced Synthesis of this compound
Catalysis plays a crucial role in modern synthetic strategies for 1,2,4-triazole derivatives. Both metal-based and non-metal catalysts are employed to enhance reaction efficiency and selectivity. Copper catalysts, for example, have been used in oxidative C-N and N-N bond formation reactions to construct the triazole ring. isres.orgorganic-chemistry.org
A novel method for synthesizing 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines utilizes a tandem thio-Michael/aza-Morita–Baylis–Hillman reaction. nih.gov In this process, triethylamine acts as a catalyst for both the initial thio-Michael addition and the subsequent cyclization reaction. nih.gov Morpholine itself has been demonstrated to be an efficient base catalyst for the synthesis of 4H-chromene derivatives linked to pyrazole-1,2,3-triazole hybrids. arkat-usa.org
Optimization of Reaction Conditions and Yield for this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of the target compound. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice and concentration of catalysts.
For instance, in the microwave-assisted synthesis of a morpholine-containing triazole derivative, a study found that a power of 600W and a reaction time of 30 minutes were optimal, leading to a significant yield of 97%. ujmm.org.ua In classical reflux reactions, the duration can range from a few hours to several hours to ensure completion. uobaghdad.edu.iqchemmethod.com The choice of solvent can also dramatically impact the reaction outcome, with solvents like ethanol, dimethylformamide (DMF), and benzene being commonly used in classical syntheses. uobaghdad.edu.iqchemmethod.com
The table below summarizes the optimization of reaction conditions for the synthesis of a this compound derivative under microwave irradiation.
Purification Techniques and Purity Assessment Methodologies for this compound
After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques include recrystallization, filtration, and washing with appropriate solvents.
Recrystallization is a widely used method where the crude product is dissolved in a suitable hot solvent and then allowed to cool, causing the purified compound to crystallize out. uobaghdad.edu.iqchemmethod.comtandfonline.com Solvents commonly used for recrystallization of morpholine-triazole derivatives include ethanol, a mixture of DMF and water, or diethyl ether. uobaghdad.edu.iqchemmethod.comtandfonline.com The precipitate is then typically collected by filtration and washed with a solvent in which the product is sparingly soluble, such as cold water or diethyl ether. chemmethod.comnih.gov
The purity of the final compound is assessed using various analytical techniques. Melting point determination is a simple and effective method to gauge purity, as impurities tend to broaden and depress the melting range. researchgate.netujmm.org.ua Chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are also employed to separate and identify components in a mixture. sielc.com Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool for both separation and identification of compounds. ujmm.org.ua
Spectroscopic methods are indispensable for structural elucidation and purity assessment. FT-IR spectroscopy is used to identify characteristic functional groups, while NMR (¹H and ¹³C) provides detailed information about the molecular structure. uobaghdad.edu.iqresearchgate.nettandfonline.com Mass spectrometry confirms the molecular weight of the synthesized compound. researchgate.nettandfonline.com
The table below provides a summary of the purification and purity assessment techniques used for this compound and its derivatives.
Advanced Structural Characterization and Elucidation of 4 4h 1,2,4 Triazol 4 Yl Morpholine
X-ray Crystallographic Analysis of Solid-State Conformation and Intermolecular Interactions
Single-crystal X-ray diffraction provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule. For 4-(4H-1,2,4-triazol-4-yl)morpholine, the analysis is expected to reveal specific conformations of its constituent rings. The morpholine (B109124) ring is anticipated to adopt a stable chair conformation, a common feature observed in the crystal structures of various morpholine-containing compounds. This conformation minimizes steric strain. The 4H-1,2,4-triazole ring, being an aromatic system, will be planar.
The spatial relationship between the two rings is a key structural parameter. In related structures, such as 2-(4H-1,2,4-triazol-4-yl)phenol, a significant dihedral angle of 41.74° is observed between the triazole and benzene (B151609) rings. nih.gov A similar non-coplanar arrangement would be expected for the title compound.
Intermolecular interactions are crucial for understanding the crystal packing. In crystals of related 1,2,4-triazole (B32235) derivatives, molecules are often linked by a network of hydrogen bonds and other weak interactions. nih.gov For this compound, C-H···N hydrogen bonds involving the triazole nitrogen atoms are likely to be significant. Furthermore, aromatic π–π stacking interactions between the triazole rings of adjacent molecules can contribute to the stability of the crystal lattice. researchgate.net
Table 1: Representative Crystallographic Data for a 4-Substituted 1,2,4-Triazole Analog
| Parameter | Value | Reference |
| Empirical Formula | C8H7N3O | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P21/n | nih.gov |
| a (Å) | 7.273 (3) | nih.gov |
| b (Å) | 14.265 (4) | nih.gov |
| c (Å) | 7.720 (3) | nih.gov |
| β (°) | 90.93 (3) | nih.gov |
| Volume (ų) | 800.8 (5) | nih.gov |
Solution-State Conformational Analysis of this compound
While X-ray crystallography defines the static solid-state structure, spectroscopic methods are required to understand the molecule's conformation and dynamics in solution.
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Studies
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. For this compound, both ¹H and ¹³C NMR provide critical data.
In the ¹H NMR spectrum, the two protons on the triazole ring are chemically equivalent and are expected to appear as a sharp singlet in the downfield aromatic region, typically between δ 8.0 and 9.0 ppm. The morpholine ring protons will present as two distinct multiplets, integrating to four protons each. Based on studies of N-substituted morpholines, the methylene protons adjacent to the oxygen atom (-O-CH₂-) typically resonate further downfield (around δ 3.7-4.0 ppm) compared to the methylene protons adjacent to the nitrogen atom (-N-CH₂-), which appear more upfield (around δ 3.0-3.4 ppm). researchgate.netnih.gov The coupling constants observed can confirm the chair conformation of the morpholine ring in solution. researchgate.netnih.gov
The ¹³C NMR spectrum will show characteristic signals for both rings. The two equivalent carbons of the triazole ring are expected in the aromatic region, typically around δ 140-150 ppm. The morpholine carbons adjacent to the oxygen are typically found around δ 65-70 ppm, while those adjacent to the nitrogen appear at a higher field, around δ 45-55 ppm. researchgate.netchemicalbook.com
To confirm these assignments unambiguously, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. nih.gov These experiments reveal proton-proton and proton-carbon correlations, providing a complete and definitive map of the molecular connectivity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Triazole C-H | 8.5 - 8.9 (s, 2H) | 142 - 146 |
| Morpholine -O-CH₂- | 3.8 - 4.0 (t, 4H) | 66 - 68 |
| Morpholine -N-CH₂- | 3.2 - 3.4 (t, 4H) | 48 - 52 |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Feature Delineation
The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. Aromatic C-H stretching vibrations from the triazole ring are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching from the morpholine methylene groups should appear just below 3000 cm⁻¹. omicsonline.orgresearchgate.net Key vibrations for the triazole ring include C=N and N=N stretching modes, typically found in the 1450-1650 cm⁻¹ region. omicsonline.orgmdpi.com The morpholine moiety will be characterized by a strong C-O-C asymmetric stretching band, usually near 1115 cm⁻¹. Other significant peaks correspond to CH₂ scissoring (~1450 cm⁻¹) and C-N stretching vibrations.
Table 3: Key Expected FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Moiety |
| 3100 - 3000 | C-H stretching | Triazole |
| 3000 - 2850 | C-H stretching | Morpholine |
| 1650 - 1500 | C=N / N=N stretching | Triazole |
| ~1450 | CH₂ scissoring | Morpholine |
| ~1115 | C-O-C asymmetric stretching | Morpholine |
Raman spectroscopy would complement the FT-IR data, particularly for the symmetric vibrations of the heterocyclic rings, providing a more complete vibrational profile of the molecule. researchgate.net
High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and studying the fragmentation of the molecule. Using a technique like electrospray ionization (ESI), HRMS provides a highly accurate mass measurement of the protonated molecular ion ([M+H]⁺), allowing for the unambiguous determination of the molecular formula.
Tandem mass spectrometry (MS/MS) experiments are used to elucidate fragmentation pathways. For this compound, the fragmentation is likely initiated by cleavage at the N-N bond connecting the two rings or through fragmentation within the morpholine ring. Common fragmentation patterns for 1,2,4-triazoles involve the loss of stable neutral molecules like N₂. acs.org The morpholine ring can undergo ring-opening followed by subsequent fragmentation. The precise fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.
Table 4: Predicted Key Ions in Mass Spectrometry
| m/z (Predicted) | Ion |
| 155.09 | [M+H]⁺ |
| 127.09 | [M+H - N₂]⁺ |
| 86.06 | [Morpholine-N]⁺ |
| 69.04 | [Triazole]⁺ |
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound would be a composite of the transitions from its constituent parts. The 1,2,4-triazole ring is the primary chromophore, expected to exhibit π→π* and n→π* transitions. researchgate.net Studies on related 1,2,4-triazole derivatives show absorption maxima (λ_max) in the UV region, often between 200 and 300 nm. mdpi.com The morpholine moiety itself does not absorb significantly in this region, as its transitions are of the higher-energy σ* ← n type. nih.gov
Fluorescence spectroscopy can be used to study the emission properties of the molecule upon excitation. While simple 1,2,4-triazole and morpholine are not typically fluorescent, conjugation with other aromatic systems can induce luminescence. mdpi.com For the title compound, any emission is likely to be weak, but its characterization would provide information about the nature of its lowest excited electronic state.
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Mechanistic Investigations of Reactions Involving 4 4h 1,2,4 Triazol 4 Yl Morpholine
Transition State Analysis and Energy Profiles
While general principles of 1,2,4-triazole (B32235) reactivity are understood, applying these without specific experimental or computational data for 4-(4H-1,2,4-Triazol-4-yl)morpholine would be speculative and fall outside the required standards of scientific accuracy for this article. Further experimental and computational research is needed to generate the specific data required to populate these areas of inquiry.
Theoretical and Computational Studies of 4 4h 1,2,4 Triazol 4 Yl Morpholine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. For derivatives of 1,2,4-triazole (B32235) and morpholine (B109124), DFT calculations, often employing basis sets like 6-311G(d,p), are used to optimize molecular geometry and determine structural and spectral parameters scholaris.ca.
Key electronic properties and reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. Other quantum chemical descriptors calculated through DFT include electronegativity (χ), global hardness (η), and softness (δ), which help in predicting the reactive sites of the molecule nih.gov.
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of a molecule. |
This table represents typical parameters derived from DFT studies on 1,2,4-triazole derivatives. Specific values for 4-(4H-1,2,4-Triazol-4-yl)morpholine would require a dedicated computational study.
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed view of their conformational flexibility and intermolecular interactions. For compounds containing the 1,2,4-triazole scaffold, MD simulations have been used to assess the stability of molecules when interacting with biological targets or other molecules in a system ujmm.org.uapensoft.net.
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms over a set period, typically nanoseconds. This allows for the exploration of the molecule's conformational landscape, revealing the most stable arrangements of the morpholine and triazole rings relative to each other.
Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, and the Radius of Gyration (Rg) to understand its compactness pensoft.net. Furthermore, these simulations can elucidate the nature of intermolecular interactions, such as hydrogen bonding, which are critical for understanding the behavior of the compound in condensed phases pensoft.net.
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations are essential for elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. These methods can predict the most likely pathways for the synthesis or degradation of this compound.
For example, the synthesis of substituted 1,2,4-triazoles often involves cyclization reactions mdpi.comnih.gov. Quantum chemical calculations can model the entire reaction coordinate, from reactants to products, through the transition state. This provides a quantitative understanding of the reaction's feasibility and kinetics. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
These computational studies can also investigate tautomeric equilibria, which are common in heterocyclic compounds like 1,2,4-triazoles, to determine the relative stability of different forms mdpi.com.
Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. While often used for biological activity (QSAR), QSPR can also predict a wide range of non-biological, physicochemical properties.
For a molecule like this compound, a QSPR model would be developed by first calculating a set of molecular descriptors. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., dipole moment, orbital energies).
A statistical model is then built to correlate these descriptors with an experimentally determined property for a series of related compounds. This model can then be used to predict the property for new or untested molecules. Non-biological properties that could be predicted for this compound include boiling point, solubility, density, and refractive index. Although specific QSPR studies on this exact compound are not prevalent, the methodology is widely applied to diverse classes of organic molecules.
Table 2: Examples of Molecular Descriptors Used in QSPR Studies
| Descriptor Type | Examples | Predicted Property |
|---|---|---|
| Constitutional | Molecular Weight, Number of N atoms, Number of rings | Boiling Point, Density |
| Topological | Wiener Index, Randić Index, Kier & Hall Indices | Molar Refractivity, Enthalpy of Formation |
| Geometric | Molecular Surface Area, Molecular Volume | Solubility, Partition Coefficient |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Melting Point, Vapor Pressure |
This table provides examples of descriptor classes and the types of non-biological properties they can be used to predict in a QSPR model.
Chemical Reactivity and Derivatization Strategies for 4 4h 1,2,4 Triazol 4 Yl Morpholine
Reactions at the Triazole Nitrogen Atoms of 4-(4H-1,2,4-Triazol-4-yl)morpholine
The 1,2,4-triazole (B32235) ring is an aromatic heterocycle with three nitrogen atoms, which are susceptible to electrophilic substitution. nih.gov The parent 1H-1,2,4-triazole can be readily protonated at the N4 position. chemicalbook.com In the case of this compound, the N4 position is already substituted with the morpholine (B109124) ring. Therefore, reactions at the triazole nitrogen atoms will primarily involve the N1 and N2 positions.
Alkylation and acylation are common reactions at the triazole nitrogens. The regioselectivity of these reactions can be influenced by the reaction conditions. For instance, alkylation of 1H-1,2,4-triazole with sodium ethoxide in ethanol (B145695) as a base favors substitution at the N1 position. chemicalbook.com Conversely, using aqueous sodium hydroxide (B78521) with methyl sulfate (B86663) can lead to a mixture of 1-methyl and 4-methyl-1,2,4-triazole. chemicalbook.com For this compound, derivatization at the N1 position is a common strategy. For example, S-alkylation of related 4-substituted-4H-1,2,4-triazole-3-thiols occurs at the exocyclic sulfur, but subsequent reactions can involve the triazole nitrogens. researchgate.netmdpi.com
The introduction of various substituents on the triazole ring can significantly alter the molecule's properties. For instance, the synthesis of 4-alkyl-3,5-diaryl-4H-1,2,4-triazoles has been achieved through Suzuki cross-coupling reactions, demonstrating the versatility of modifying the triazole core. nih.gov
Functionalization of the Morpholine Ring System
The morpholine ring in this compound also presents opportunities for chemical modification, although it is generally less reactive than the triazole ring. The presence of the oxygen atom in the morpholine ring can decrease the nucleophilicity of the adjacent nitrogen, making reactions at this site less favorable. nih.gov
However, functionalization is still possible. For instance, morpholine itself can be converted to 4-(2-chloroacetyl)morpholine by reaction with chloroacetyl chloride. jocpr.com This derivative can then undergo further reactions to introduce new functional groups. Additionally, oxidative ring-opening of morpholine derivatives can be achieved under mild conditions using visible light as an energy source and oxygen as the final oxidant, providing a method to cleave the C(sp³)–C(sp³) bond and introduce new functionalities. google.com
The synthesis of morpholine-fused triazoles has been achieved through "click chemistry," highlighting a modern approach to creating complex heterocyclic systems incorporating the morpholine moiety. nih.govresearchgate.net
Electrophilic and Nucleophilic Reactions of this compound
The 1,2,4-triazole ring is electron-rich, making it prone to electrophilic attack, primarily at the nitrogen atoms. nih.gov The carbon atoms of the triazole ring, on the other hand, are π-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to nucleophilic substitution under mild conditions. chemicalbook.com
In this compound, electrophilic substitution will likely occur at the N1 and N2 positions of the triazole ring. Nucleophilic substitution reactions can also be performed on the triazole ring, for example, by replacing a leaving group at the C3 or C5 position. The reactivity of the morpholine ring towards electrophiles and nucleophiles is generally lower. However, reactions such as the Mannich reaction, which involves the aminoalkylation of an acidic proton, have been used to functionalize derivatives containing a morpholine ring. uobaghdad.edu.iq
Formation of Coordination Complexes with Metal Centers (Ligand Chemistry)
The nitrogen atoms of the 1,2,4-triazole ring make it an excellent ligand for coordinating with metal ions. eurjchem.comechemcom.com Triazole derivatives can act as monodentate or bidentate ligands, coordinating to a central metal atom through the N1 and/or N2 atoms of the triazole ring. eurjchem.com The resulting metal complexes have diverse applications, including in catalysis and materials science. mdpi.com
Numerous studies have reported the synthesis and characterization of transition metal complexes with various 1,2,4-triazole-based ligands. eurjchem.comnih.gov These complexes often exhibit interesting structural and electronic properties. For example, trinuclear metal(II) complexes with 3,5-diamino-1,2,4-triazole as a bridging ligand have been synthesized and characterized. eurjchem.com The coordination of the triazole ligand to the metal center can influence the geometry and reactivity of the resulting complex.
Supramolecular Assembly and Self-Organization Principles
The structure of this compound and its derivatives allows for the formation of supramolecular assemblies through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The triazole ring, in particular, can participate in hydrogen bonding through its N-H groups (in the case of unsubstituted or N1-substituted triazoles) and as a hydrogen bond acceptor at its nitrogen atoms. eurjchem.com
The study of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles and their derivatives has shown that the nature of the substituent at the N4 position of the triazole nucleus can influence the properties of the resulting compounds. zsmu.edu.ua This highlights the importance of understanding the principles of supramolecular assembly in designing molecules with specific functions.
Applications of 4 4h 1,2,4 Triazol 4 Yl Morpholine in Non Biological Chemical Fields
Utilization as a Precursor in Advanced Material Science
The bifunctional nature of 4-(4H-1,2,4-triazol-4-yl)morpholine, possessing both a coordinating triazole unit and a flexible morpholine (B109124) group, makes it an attractive candidate for the synthesis of complex macromolecular structures.
Polymer Chemistry and Network Formation
While direct polymerization of this compound is not extensively documented, the chemistry of its constituent parts suggests significant potential. The 1,2,4-triazole (B32235) ring can participate in various polymerization reactions. For instance, triazole-linked morpholino oligonucleotides have been synthesized via Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, demonstrating the compatibility of the morpholine and triazole moieties in forming stable polymeric backbones. nih.gov This "click chemistry" approach allows for the creation of well-defined polymers with tailored properties. The morpholine group, in addition to providing solubility, can be functionalized to introduce further cross-linking sites or other desired functionalities into a polymer network.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The nitrogen atoms of the 1,2,4-triazole ring in this compound are excellent coordination sites for metal ions, making it a promising ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. Although research on this specific ligand is nascent, studies on analogous 1,2,4-triazole derivatives highlight the potential. For example, coordination polymers have been successfully synthesized using bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane, a structurally related ligand. These materials exhibit interesting properties such as luminescence, which can be utilized for sensing applications. The morpholine group can influence the resulting framework's topology and porosity, potentially leading to materials with unique guest-host properties.
A summary of coordination polymers based on related 1,2,4-triazole ligands is presented below:
| Ligand | Metal Ion(s) | Resulting Structure | Key Feature |
| bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane | Ag(I), Cd(II) | 2D and 3D coordination polymers | Luminescent sensing of antibiotics and pesticides |
| trans-4,4′-azo-1,2,4-triazole | Fe(II), Cu(II), Zn(II) | 1D, and 3D frameworks | Polymorphism and guest-induced transformations |
| 1-[3′-(1,2,4-triazol-4-yl)propyl]tetrazole | Cu(II) | 3D metal-organic framework | Asymmetric ligand leading to a complex network |
Supramolecular Architectures and Assemblies
The ability of the 1,2,4-triazole ring to participate in hydrogen bonding and π-π stacking interactions, coupled with the conformational flexibility of the morpholine ring, makes this compound a candidate for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into ordered structures with emergent properties. For instance, supramolecular templates have been used to direct the synthesis of triazole oligomers, showcasing the utility of triazole units in forming controlled, higher-order structures. rsc.org The morpholine moiety can further influence the solubility and packing of these assemblies.
Catalytic Applications and Ligand Design for Specific Chemical Transformations
The presence of nitrogen and oxygen heteroatoms in this compound provides multiple coordination sites for metal catalysts and potential for organocatalysis.
The morpholine nucleus itself is a key component in a number of organocatalysts. frontiersin.org For example, morpholine derivatives have been shown to be effective catalysts for the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org While the catalytic activity of this compound itself has not been extensively reported, its structure suggests potential as a bidentate or bridging ligand in catalysis. The triazole moiety can coordinate to a metal center, while the morpholine ring can influence the steric and electronic environment around the active site, thereby tuning the catalyst's selectivity and activity. The synthesis of various 1,2,4-triazole derivatives is often pursued with the expectation of discovering new catalysts for a range of organic transformations. chemmethod.comuobaghdad.edu.iq
Role in Analytical Chemistry Methodologies
The distinct chemical properties of this compound allow for its detection and quantification using modern analytical techniques. A reverse-phase high-performance liquid chromatography (HPLC) method has been developed for its analysis. This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility. This allows for the separation and potential quantification of the compound in various matrices.
Furthermore, analytical methods have been established for the detection of the general 1,2,4-triazole metabolite, a degradation product of many triazole fungicides, in environmental samples like soil and water. nih.govnih.gov These methods often employ liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to achieve high sensitivity and selectivity.
Table of HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
| Detection | UV, Mass Spectrometry (with formic acid) |
| Application | Analytical separation, impurity isolation |
Integration into Flow Chemistry and Automated Synthesis Systems
The development of robust synthetic methods for 1,2,4-triazoles opens the door for their integration into continuous flow chemistry and automated synthesis platforms. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for rapid library synthesis. The synthesis of 1,2,3-triazole derivatives has been successfully demonstrated in a continuous-flow setup, highlighting the feasibility of applying such techniques to triazole chemistry. beilstein-journals.org Given that the synthesis of this compound involves well-established reaction types, its production could likely be adapted to a flow process. This would enable a more efficient and scalable synthesis of the compound and its derivatives for various applications.
Future Directions and Emerging Research Avenues for 4 4h 1,2,4 Triazol 4 Yl Morpholine
Development of Novel and Highly Efficient Synthetic Methodologies
The pursuit of more efficient, scalable, and environmentally friendly methods for synthesizing 4-(4H-1,2,4-triazol-4-yl)morpholine and its derivatives is a primary focus of ongoing research. Current methodologies, while effective, often present opportunities for improvement in terms of yield, reaction conditions, and atom economy.
Future efforts are likely to concentrate on the development of catalyst-free reactions, which offer the advantage of simplified purification processes and reduced environmental impact. nih.gov For instance, researchers are exploring ring-opening and cyclization strategies that proceed without the need for a catalyst, demonstrating high efficiency and broad substrate scope. nih.gov One-pot multicomponent reactions are also gaining traction as they allow for the construction of complex molecules from simple precursors in a single step, minimizing waste and saving time. arkat-usa.org The use of morpholine (B109124) itself as a low-cost and readily available catalyst in some synthetic protocols has shown promise, leading to high yields under simple reaction conditions. arkat-usa.org
Furthermore, the principles of green chemistry are increasingly being integrated into synthetic design. nih.govrsc.org This includes the use of greener solvents, microwave-assisted synthesis, and ultrasonic irradiation to reduce reaction times and energy consumption. mdpi.comresearchgate.net The development of solid-supported catalysts and flow chemistry processes are also anticipated to play a significant role in making the synthesis of triazole derivatives more sustainable and scalable for industrial applications.
Exploration of Untapped Chemical Reactivity Pathways
Beyond its synthesis, the exploration of the untapped chemical reactivity of the this compound scaffold is a fertile ground for discovery. The presence of both the triazole and morpholine moieties offers multiple sites for functionalization, allowing for the creation of diverse molecular architectures with a wide range of properties.
Future research will likely focus on derivatization reactions that modify the core structure to enhance its biological activity or material properties. This could involve the introduction of various substituents onto the triazole ring or the morpholine nitrogen. For example, the synthesis of N-acyl, N-thiourea, and imidazole (B134444) derivatives has been explored to generate novel compounds with potential therapeutic applications. chemmethod.com The reaction of the triazole ring with different electrophiles and nucleophiles will continue to be a key area of investigation. For instance, the formation of Schiff bases and subsequent reactions to create more complex heterocyclic systems have been reported. chemmethod.comnih.gov
Additionally, the potential for the triazole ring to participate in cycloaddition reactions and act as a directing group in C-H activation/arylation reactions opens up new avenues for creating intricate molecular frameworks. organic-chemistry.org The study of Dimroth-type rearrangements in related quinoline (B57606) derivatives suggests that similar transformations could be possible for this compound derivatives, leading to novel heterocyclic systems. researchgate.net
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and optimization of this compound-based compounds. Density Functional Theory (DFT) calculations and molecular docking simulations are powerful tools for predicting the geometric structures, electronic properties, and biological activities of novel derivatives. researchgate.netnih.gov
In the future, advanced computational models will be employed to:
Predict Reaction Outcomes: By modeling reaction pathways and transition states, chemists can gain insights into the feasibility and selectivity of proposed synthetic routes, thereby reducing the need for extensive empirical screening.
Design Targeted Molecules: Molecular docking studies can predict the binding affinity and interaction modes of this compound derivatives with specific biological targets, such as enzymes or receptors. arkat-usa.orgnih.gov This allows for the rational design of compounds with enhanced potency and selectivity. For instance, docking studies have been used to investigate the binding of triazole derivatives to targets like epidermal growth factor receptor (EGFR) and lanosterol (B1674476) 14-alpha demethylase. arkat-usa.org
Elucidate Structure-Activity Relationships (SAR): Computational methods can help to identify the key structural features responsible for the observed biological activity of a series of compounds. nih.gov This knowledge is crucial for guiding the design of new analogues with improved properties.
Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and metabolic stability can be predicted using computational models, aiding in the selection of drug candidates with favorable pharmacokinetic profiles.
The integration of machine learning and artificial intelligence with computational chemistry is expected to further enhance the predictive power of these models, enabling the rapid and cost-effective discovery of new this compound derivatives with desired functionalities.
Cross-Disciplinary Integration with Emerging Technologies in Chemistry
The future of research on this compound will be characterized by a greater integration with emerging technologies from various scientific disciplines. This cross-pollination of ideas and techniques will unlock new possibilities for synthesis, analysis, and application.
Key areas of integration include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and scalability. nih.gov The application of flow chemistry to the synthesis of this compound and its derivatives will facilitate their large-scale production for commercial use.
High-Throughput Screening (HTS): HTS technologies enable the rapid screening of large libraries of compounds for biological activity. By combining combinatorial synthesis with HTS, researchers can efficiently identify lead compounds for drug discovery and other applications.
Advanced Analytical Techniques: The use of sophisticated analytical methods, such as high-resolution mass spectrometry (HRMS) and multi-dimensional NMR spectroscopy, will be essential for the unambiguous characterization of novel derivatives. nih.gov Techniques like reverse-phase HPLC are already being used for the separation and analysis of this compound. sielc.com
Materials Science: The incorporation of this compound into polymers or other materials could lead to the development of novel functional materials with applications in areas such as corrosion inhibition, dyes, and electronics. nih.gov
This interdisciplinary approach will be crucial for translating fundamental research on this compound into practical applications that address societal needs.
Environmental Considerations in Synthesis and Application
As with all chemical research, environmental sustainability is a critical consideration for the future development of this compound. The principles of green chemistry will guide efforts to minimize the environmental footprint of its synthesis and application. nih.govrsc.org
Future research in this area will focus on:
Benign Synthetic Routes: The development of synthetic methods that utilize non-toxic reagents, renewable feedstocks, and environmentally friendly solvents will be a priority. mdpi.com This includes exploring solvent-free reaction conditions and the use of water as a reaction medium. arkat-usa.org
Atom Economy: Synthetic strategies will be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation.
Biodegradability and Ecotoxicity: For applications where the compound may be released into the environment, such as in agriculture, it will be essential to assess its biodegradability and potential ecotoxicity. researchgate.net
Life Cycle Assessment: A comprehensive life cycle assessment of this compound and its derivatives will provide a holistic view of their environmental impact, from synthesis to disposal.
By proactively addressing these environmental considerations, researchers can ensure that the development and application of this compound proceed in a responsible and sustainable manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
